HBV DNA Polymerase Inhibition: Direct Triphosphate Comparison in a Standardized In Vitro Enzymatic Assay
The triphosphate form of Thymidine, 3-chloro- (CldTTP) was directly compared with 2′,3′-dideoxythymidine triphosphate (ddTTP), 2′,3′-didehydro‑2′,3′-dideoxythymidine triphosphate (ddeTTP), and 3′-fluorothymidine triphosphate (FdTTP) in an in vitro HBV‑associated DNA polymerase inhibition assay [1]. CldTTP exhibited an ID50 of 3–5 µM, placing it in the moderate potency tier, distinguishably less effective than ddTTP (ID50 = 0.45 µM), ddeTTP (ID50 = 0.2 µM), and FdTTP (ID50 = 0.15 µM), but notably more potent than the 2′,3′-dideoxy‑3′-fluorouridine triphosphate analogs (ID50 ≈ 25 µM) [1]. This quantitative hierarchy demonstrates that the N3‑chloro modification yields a specific, reproducible inhibitory potency window that is not predicted by sugar‑modified or C5‑modified analogs [1].
| Evidence Dimension | HBV DNA polymerase inhibition (ID50) |
|---|---|
| Target Compound Data | ID50 = 3–5 µM (CldTTP) |
| Comparator Or Baseline | ddTTP: ID50 = 0.45 µM; ddeTTP: ID50 = 0.2 µM; FdTTP: ID50 = 0.15 µM |
| Quantified Difference | CldTTP is approximately 6.7‑ to 33‑fold less potent than ddTTP, ddeTTP, and FdTTP |
| Conditions | In vitro enzymatic assay using HBV‑associated DNA polymerase; ID50 values reported |
Why This Matters
This data allows researchers to select CldTTP when a moderate‑potency chain terminator is required to study structure–activity relationships or to avoid the complete polymerase inhibition associated with more potent analogs like ddTTP.
- [1] Meisel, H., Reimer, K., von Janta-Lipinski, M., Bärwolff, D., & Matthes, E. (1990). Inhibition of hepatitis B virus DNA polymerase by 3′-fluorothymidine triphosphate and other modified nucleoside triphosphate analogs. Journal of Medical Virology, 30(2), 137–141. https://doi.org/10.1002/jmv.1890300211 View Source
